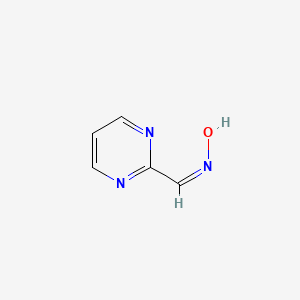
(E)-Pyrimidine-2-carbaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Pyrimidine-2-carbaldehyde oxime is an organic compound belonging to the class of oximes, which are characterized by the presence of the functional group -C=N-OH. This compound is derived from pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, but with two nitrogen atoms at positions 1 and 3 of the six-membered ring. The (E)-configuration indicates the specific geometric isomer where the substituents are on opposite sides of the double bond.
Métodos De Preparación
(E)-Pyrimidine-2-carbaldehyde oxime can be synthesized through the reaction of pyrimidine-2-carbaldehyde with hydroxylamine. The reaction typically occurs in an aqueous medium and is catalyzed by aniline or phenylenediamine derivatives . The reaction conditions are mild, often carried out at room temperature, and the product is usually obtained in good yield.
Industrial production methods for oximes, including this compound, often involve the treatment of aldehydes or ketones with hydroxylamine . This classical method is widely used due to its simplicity and efficiency.
Análisis De Reacciones Químicas
(E)-Pyrimidine-2-carbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: Oximes can be oxidized to nitrile oxides, which are useful intermediates in organic synthesis.
Reduction: Oximes can be reduced to amines using reducing agents such as hydrosilanes.
Substitution: Oximes can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include hydrosilanes for reduction and various oxidizing agents for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
(E)-Pyrimidine-2-carbaldehyde oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Industry: Oximes are used in the production of pharmaceuticals and agrochemicals due to their versatile reactivity.
Mecanismo De Acción
The mechanism of action of (E)-Pyrimidine-2-carbaldehyde oxime involves its ability to form stable complexes with various biological targets. For example, oximes can reactivate acetylcholinesterase by binding to the enzyme and reversing the inhibition caused by organophosphates . This reactivation process involves the nucleophilic attack of the oxime on the phosphorylated enzyme, leading to the release of the phosphate group and restoration of enzyme activity.
Comparación Con Compuestos Similares
Similar compounds to (E)-Pyrimidine-2-carbaldehyde oxime include other oximes such as:
Pralidoxime: Used as an antidote for organophosphate poisoning.
Obidoxime: Another acetylcholinesterase reactivator with similar applications.
Methoxime: Known for its antibacterial properties.
What sets this compound apart is its specific structure and reactivity, which make it a valuable intermediate in the synthesis of various heterocyclic compounds and its potential therapeutic applications .
Propiedades
Fórmula molecular |
C5H5N3O |
|---|---|
Peso molecular |
123.11 g/mol |
Nombre IUPAC |
(NZ)-N-(pyrimidin-2-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C5H5N3O/c9-8-4-5-6-2-1-3-7-5/h1-4,9H/b8-4- |
Clave InChI |
IYKGJZGTTXURLS-YWEYNIOJSA-N |
SMILES isomérico |
C1=CN=C(N=C1)/C=N\O |
SMILES canónico |
C1=CN=C(N=C1)C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



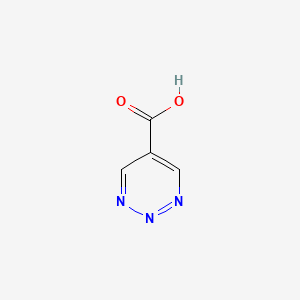

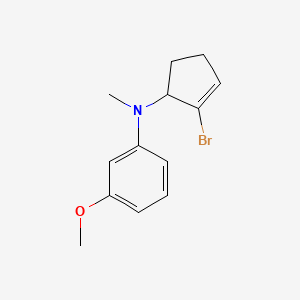

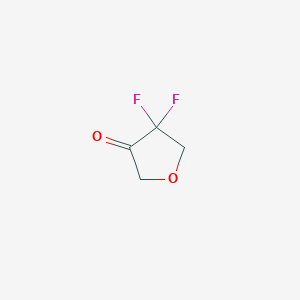
![6-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-2-one](/img/structure/B11924678.png)



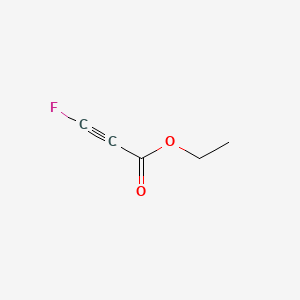

![6H-Pyrrolo[3,2-d]pyrimidine](/img/structure/B11924700.png)

